molecular formula C5H2N2OS B6235788 5-Formylthiazole-2-carbonitrile CAS No. 2090886-23-8

5-Formylthiazole-2-carbonitrile

Cat. No. B6235788
CAS RN: 2090886-23-8
M. Wt: 138.15 g/mol
InChI Key: JTPDWJFQRPVLCT-UHFFFAOYSA-N
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Description

“5-formyl-1,3-thiazole-2-carbonitrile” is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole and its derivatives have been an important heterocycle in the world of chemistry for many decades . They are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazoles are planar molecules characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

5-Formylthiazole-2-carbonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds and biologically active compounds. It has also been used in the synthesis of peptides and peptidomimetics. This compound has also been used as a catalyst in organic reactions, and it has been used in the synthesis of fluorescent probes and dyes.

Mechanism of Action

5-Formylthiazole-2-carbonitrile is a heterocyclic compound with a wide range of applications in the fields of organic synthesis and biochemistry. The mechanism of action of this compound is not well understood, but it is believed to be involved in the formation of covalent bonds between molecules. It has been suggested that this compound can act as a nucleophile, which can react with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound can act as an antioxidant, which can protect cells from oxidative damage. It has also been suggested that this compound can act as an anti-inflammatory agent, and it has been shown to inhibit the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Formylthiazole-2-carbonitrile in lab experiments is its versatility. It can be used in a wide range of organic synthesis and biochemistry applications. Furthermore, this compound is relatively safe to use and is non-toxic. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 5-Formylthiazole-2-carbonitrile should focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in drug discovery and development. Additionally, further research should be conducted to explore its potential use as a catalyst and its potential applications in the synthesis of novel heterocyclic compounds. Finally, further research should be conducted to explore its potential uses in the synthesis of fluorescent probes and dyes.

Synthesis Methods

5-Formylthiazole-2-carbonitrile can be synthesized from 1,3-dithiane and formaldehyde in the presence of a base. The reaction of 1,3-dithiane and formaldehyde in the presence of a base yields this compound in high yields. The reaction is carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction is usually conducted at room temperature, but it can be accelerated by heating the reaction mixture.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-formyl-1,3-thiazole-2-carbonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-aminothiophenol", "chloroacetonitrile", "sodium hydride", "formaldehyde", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Protection of the amino group in 2-aminothiophenol with acetic anhydride and sodium acetate to form 2-acetamidothiophenol.", "Step 2: Alkylation of 2-acetamidothiophenol with chloroacetonitrile in the presence of sodium hydride to form 2-(2-cyanoethylthio)acetanilide.", "Step 3: Cyclization of 2-(2-cyanoethylthio)acetanilide with sulfuric acid to form 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylic acid.", "Step 4: Esterification of 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylic acid with ethanol and sulfuric acid to form ethyl 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylate.", "Step 5: Hydrolysis of ethyl 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylate with sodium hydroxide to form 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylic acid.", "Step 6: Formylation of 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylic acid with formaldehyde in the presence of sulfuric acid to form 5-formyl-1,3-thiazole-2-carboxylic acid.", "Step 7: Cyclization of 5-formyl-1,3-thiazole-2-carboxylic acid with sulfuric acid to form 5-formyl-1,3-thiazole-2-carbonitrile." ] }

CAS RN

2090886-23-8

Molecular Formula

C5H2N2OS

Molecular Weight

138.15 g/mol

IUPAC Name

5-formyl-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C5H2N2OS/c6-1-5-7-2-4(3-8)9-5/h2-3H

InChI Key

JTPDWJFQRPVLCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C#N)C=O

Purity

95

Origin of Product

United States

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